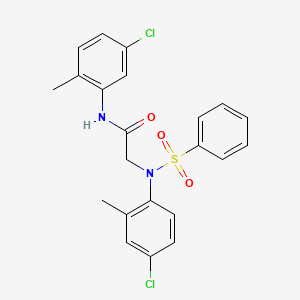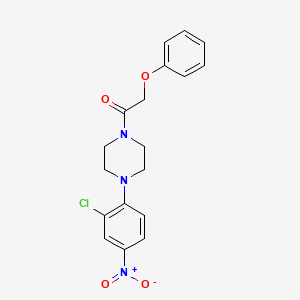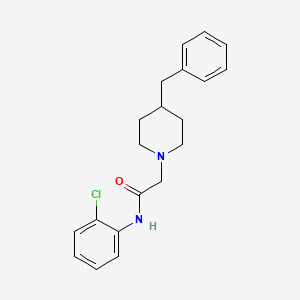![molecular formula C17H23FN2O2 B5091032 4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5091032.png)
4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of a specific enzyme, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine involves the inhibition of a specific enzyme. This enzyme plays a critical role in various biological processes, including cell proliferation, inflammation, and apoptosis. By inhibiting this enzyme, 4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine can modulate these processes and provide insights into the underlying mechanisms.
Biochemical and Physiological Effects:
4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been shown to have significant biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation in various models of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine in lab experiments are its potency and selectivity as an enzyme inhibitor. It is a valuable tool for studying the role of specific enzymes in various biological processes. However, its limitations include its cost and availability, as well as the potential for off-target effects.
Future Directions
There are several potential future directions for research involving 4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine. One area of interest is the development of more potent and selective inhibitors of the enzyme. Additionally, research could focus on the use of 4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine in combination with other drugs to enhance its efficacy. Finally, research could explore the potential therapeutic applications of 4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine in various diseases.
Synthesis Methods
The synthesis of 4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine involves a series of chemical reactions. The starting material is morpholine, which is reacted with 4-fluorobenzyl chloride to form 4-(4-fluorobenzyl)morpholine. This intermediate is then reacted with piperidine and triethylamine to form 4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine. The final product is obtained after purification and characterization.
Scientific Research Applications
4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is widely used in scientific research as a tool to study the role of specific enzymes in various biological processes. It is a potent and selective inhibitor of the enzyme, making it ideal for studying the enzyme's function in vitro and in vivo. It has been used in research related to cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-16-3-1-14(2-4-16)13-19-7-5-15(6-8-19)17(21)20-9-11-22-12-10-20/h1-4,15H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPGHKOGXGCRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluorobenzyl)piperidin-4-yl](morpholin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)



![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)

![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)
![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)


![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)

![methyl 4-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]butanoate](/img/structure/B5091058.png)
![2,4-dichloro-N-[3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5091059.png)